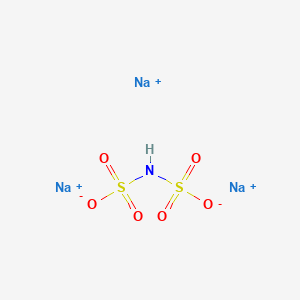

Imidodisulfuric acid, trisodium salt

Beschreibung

The trisodium designation indicates that three acidic protons are replaced by sodium ions, resulting in a highly water-soluble compound.

Eigenschaften

CAS-Nummer |

56491-89-5 |

|---|---|

Molekularformel |

HNNa3O6S2+ |

Molekulargewicht |

244.12 g/mol |

IUPAC-Name |

trisodium;N-sulfonatosulfamate |

InChI |

InChI=1S/H3NO6S2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H,(H,2,3,4)(H,5,6,7);;;/q;3*+1/p-2 |

InChI-Schlüssel |

UDVJSHMSCJKUAP-UHFFFAOYSA-L |

Kanonische SMILES |

N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Imidodisulfuric acid, trisodium salt can be synthesized by reacting dithiosulfuric acid monoester with sodium hydroxide . The process involves suspending dithiosulfuric acid monoester (Na₂S₂O₅) in water at room temperature and slowly adding sodium hydroxide (NaOH). Once the reaction is complete, the product is crystallized and isolated .

Industrial Production Methods

While specific industrial production methods for imidodisulfuric acid, trisodium salt are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Imidodisulfuric acid, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with imidodisulfuric acid, trisodium salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfur oxides, while substitution reactions can produce various sulfur-nitrogen compounds.

Wissenschaftliche Forschungsanwendungen

Imidodisulfuric acid, trisodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It is used in the production of certain industrial chemicals and materials.

Wirkmechanismus

The mechanism by which imidodisulfuric acid, trisodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with sulfur and nitrogen-containing biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares imidodisulfuric acid, trisodium salt, with structurally or functionally related compounds identified in the evidence.

Structural Analogues

Imidodisulfuric Acid Derivatives

Key Findings :

- Sodium Content: Trisodium salts (e.g., hydroxy-substituted variant) exhibit higher solubility in aqueous systems compared to monosodium salts (e.g., methoxy-substituted variant).

- Substituent Effects : Hydroxy (-OH) groups introduce hydrogen-bonding capacity, improving compatibility with polar solvents, whereas methoxy (-OCH₃) groups may enhance stability in organic matrices.

Functional Analogues

Nitrilotriacetic Acid Trisodium Salt

- Structure : A trisodium salt of nitrilotriacetic acid (NTA), a tri-dentate chelating agent.

- Application : Demonstrated efficacy in binding calcium cations (Ca²⁺) in nasal sprays, improving olfactory dysfunction in COVID-19 patients by reducing nasal Ca²⁺ levels .

- Comparison : Unlike imidodisulfuric acid derivatives, NTA’s chelation mechanism relies on carboxylate groups rather than sulfonic acids, offering distinct selectivity for divalent cations.

Sodium Dichloroisocyanurate

- Structure : A triazine-based sodium salt with chlorine substituents (CAS 2893-78-9).

- Application : Widely used as a disinfectant and water treatment agent due to chlorine release properties .

- Comparison : While both are sodium salts, sodium dichloroisocyanurate’s triazine core and chlorine functionalization contrast sharply with imidodisulfuric acid’s sulfonic-imido structure, resulting in divergent reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.